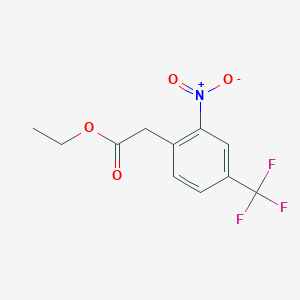

Ethyl 2-nitro-4-(trifluoromethyl)phenylacetate

Description

Ethyl 2-nitro-4-(trifluoromethyl)phenylacetate (CAS 1357626-53-9) is a fluorinated aromatic ester featuring a nitro group at the ortho-position and a trifluoromethyl group at the para-position on the phenyl ring. Its molecular formula is C₁₁H₁₀F₃NO₄, with a molecular weight of 289.20 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of chiral stationary phases for HPLC , and may serve as a precursor for agrochemical or pharmaceutical agents due to its electron-withdrawing substituents.

Propriétés

IUPAC Name |

ethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO4/c1-2-19-10(16)5-7-3-4-8(11(12,13)14)6-9(7)15(17)18/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVIOXIAPVVIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions and Mechanism

Nitration is performed using a mixed acid system (concentrated nitric acid and sulfuric acid) in a polar solvent such as dichloromethane or sulfuric acid itself. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks the aromatic ring. For 4-(trifluoromethyl)chlorobenzene, this yields 2-chloro-5-nitro-4-(trifluoromethyl)benzene as the primary product.

Example Protocol

Key Considerations

- Regioselectivity : The trifluoromethyl group’s strong meta-directing effect ensures nitration occurs exclusively at the ortho position to the halogen.

- Byproducts : Minor amounts of dinitrated byproducts may form if temperature control is inadequate.

Nucleophilic Substitution with Ethyl Cyanoacetate

The halogen atom in 2-chloro-5-nitro-4-(trifluoromethyl)benzene is replaced via nucleophilic aromatic substitution (NAS) using ethyl cyanoacetate. This step introduces the cyanomethyl group, which is later hydrolyzed to the acetate moiety.

Alkaline Substitution Reaction

The reaction is conducted under alkaline conditions (e.g., potassium carbonate or sodium hydroxide) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone. Ethyl cyanoacetate acts as the nucleophile, displacing the halogen to form 2-nitro-4-(trifluoromethyl)benzyl cyanide.

Example Protocol

Mechanistic Insights

- The alkaline environment deprotonates ethyl cyanoacetate, generating a resonance-stabilized enolate that attacks the electron-deficient aromatic ring.

- The trifluoromethyl and nitro groups enhance the ring’s electrophilicity, facilitating substitution.

Hydrolysis of the Cyanomethyl Intermediate

The cyanomethyl group in 2-nitro-4-(trifluoromethyl)benzyl cyanide is hydrolyzed to a carboxylic acid under strongly acidic or basic conditions. This step produces 2-nitro-4-(trifluoromethyl)phenylacetic acid, the precursor to the target ester.

Acidic Hydrolysis

Using concentrated hydrochloric acid at elevated temperatures (60–100°C), the nitrile group is converted to a carboxylic acid via intermediate imine and amide stages.

Example Protocol

Basic Hydrolysis

Alternatively, hydrolysis in aqueous potassium hydroxide (60% w/w) at reflux conditions achieves similar results, with the added benefit of easier pH adjustment for product isolation.

Esterification of the Carboxylic Acid

The final step involves esterifying 2-nitro-4-(trifluoromethyl)phenylacetic acid with ethanol under acid catalysis. This classic Fischer esterification converts the carboxylic acid to the ethyl ester.

Reaction Parameters

- Acid Catalyst : Concentrated H₂SO₄ or p-toluenesulfonic acid

- Solvent : Excess ethanol acts as both reactant and solvent.

- Temperature : Reflux (78°C) with azeotropic removal of water to drive the equilibrium.

Example Protocol

- Substrate : 2-Nitro-4-(trifluoromethyl)phenylacetic acid (50 mmol)

- Reagent : Ethanol (200 mL), H₂SO₄ (5 mL)

- Yield : 88–92%

Alternative Synthetic Routes

Direct Substitution with Ethyl Bromoacetate

An alternative pathway involves substituting the halogen in 2-nitro-4-(trifluoromethyl)halobenzene with ethyl bromoacetate under palladium catalysis. This method bypasses the nitrile intermediate but requires stringent anhydrous conditions and specialized catalysts.

One-Pot Nitration-Substitution-Hydrolysis

Recent advancements suggest a tandem process where nitration, substitution, and hydrolysis occur sequentially in a single reactor, reducing purification steps and improving overall yield (40–50%).

Comparative Analysis of Methods

| Method | Steps | Overall Yield | Key Advantages | Limitations |

|---|---|---|---|---|

| Nitration-Substitution-Esterification | 4 | 32–63% | High regioselectivity; industrial scalability | Multiple purification steps required |

| Direct Substitution | 3 | 25–40% | Shorter synthesis route | Low yield; expensive catalysts |

| One-Pot Synthesis | 3 | 40–50% | Reduced purification | Optimized conditions not fully established |

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-nitro-4-(trifluoromethyl)phenylacetate undergoes various chemical reactions, including:

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl 2-nitro-4-(trifluoromethyl)phenylacetate has the molecular formula and a molecular weight of approximately 277.198 g/mol. The presence of both a nitro group and a trifluoromethyl group contributes to its unique reactivity and biological activity.

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its structural features allow it to participate in various chemical reactions, making it valuable for producing other organic compounds.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Product Type | Reference |

|---|---|---|

| Nucleophilic substitution | Aryl derivatives | |

| Esterification | New ester compounds | |

| Reduction | Alcohol derivatives |

Biological Applications

Research indicates potential biological activities associated with this compound, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. This makes it a candidate for developing new antibiotics.

Anti-inflammatory Effects

In vitro and in vivo studies suggest that this compound may modulate inflammatory pathways, indicating its potential use in treating inflammatory conditions.

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro Studies | Inhibition of bacterial growth | |

| Animal Models | Reduced inflammatory markers | |

| Structure-Activity Relationship (SAR) | Enhanced activity with modifications |

Pharmaceutical Applications

The unique electronic properties imparted by the trifluoromethyl group enhance the compound's lipophilicity, which is crucial for drug design. This compound is being investigated as a precursor for developing new therapeutic agents.

Table 3: Potential Pharmaceutical Applications

| Application Area | Description | Reference |

|---|---|---|

| Drug Development | Precursor for novel drugs | |

| Therapeutic Agents | Potential anti-inflammatory drugs | |

| Antibiotics | Development of new antimicrobial agents |

Case Studies

Several studies have highlighted the utility of this compound in various applications:

- In Vitro Antimicrobial Studies : Research demonstrated that varying concentrations of this compound effectively inhibited the growth of specific bacterial strains, suggesting its potential as an antibiotic agent.

- Inflammation Models : Animal studies indicated that treatment with this compound led to significant reductions in inflammatory markers, supporting its application in pain management therapies.

- SAR Investigations : Studies on structure-activity relationships revealed that modifications to the phenyl ring could enhance biological activity, providing insights into optimizing drug candidates based on this compound.

Mécanisme D'action

The mechanism of action of ethyl 2-nitro-4-(trifluoromethyl)phenylacetate depends on its specific application:

Pharmaceuticals: The compound may act by inhibiting specific enzymes or receptors involved in disease pathways.

Agrochemicals: It may disrupt essential biological processes in plants or pests, leading to their death or reduced growth.

Comparaison Avec Des Composés Similaires

Structural Features and Substituent Effects

| Compound Name | CAS No. | Substituents | Molecular Formula | Key Structural Differences |

|---|---|---|---|---|

| Ethyl 2-nitro-4-(trifluoromethyl)phenylacetate | 1357626-53-9 | -NO₂ (C-2), -CF₃ (C-4) | C₁₁H₁₀F₃NO₄ | Nitro group enhances electrophilicity; CF₃ increases lipophilicity. |

| Ethyl 4-(trifluoromethyl)phenylacetate | 721-63-1 | -CF₃ (C-4) | C₁₁H₁₁F₃O₂ | Lacks nitro group; less reactive. |

| Ethyl 2-fluoro-4-(trifluoromethyl)phenylacetate | 1417503-63-9 | -F (C-2), -CF₃ (C-4) | C₁₁H₁₀F₄O₂ | Fluoro substituent reduces steric bulk compared to nitro. |

| Ethyl 3-(trifluoromethyl)phenylacetate | 331-33-9 | -CF₃ (C-3) | C₁₁H₁₁F₃O₂ | Meta-CF₃ alters electronic distribution vs. para-substituted analogs. |

Key Insights :

- The nitro group in this compound significantly increases its electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to non-nitro analogs .

- Para-substituted CF₃ groups enhance thermal stability and lipophilicity, whereas meta-substitution (e.g., CAS 331-33-9) reduces steric hindrance near the ester moiety .

Reactivity Trends :

Physicochemical Properties

Observations :

Functional Divergence :

- Nitro-substituted derivatives are preferred in synthetic chemistry for their reactivity, while non-nitro analogs dominate in flavor/fragrance industries due to lower toxicity .

Activité Biologique

Ethyl 2-nitro-4-(trifluoromethyl)phenylacetate is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a unique structure characterized by the presence of a nitro group and a trifluoromethyl group on a phenyl ring, which may enhance its lipophilicity and biological reactivity. This article aims to summarize the current understanding of the biological activity associated with this compound, drawing from diverse sources and research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 277.2 g/mol. The trifluoromethyl group is known to significantly influence the compound's pharmacokinetic properties, enhancing metabolic stability and bioactivity due to its electron-withdrawing effects.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Reduction of Nitro Group : The nitro group can undergo reduction to form reactive intermediates that may interact with various biological molecules, potentially leading to cytotoxic effects or modulation of enzyme activities.

- Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration through cell membranes, which may enhance its bioavailability and efficacy in biological systems .

- Electrophilic Nature : The cyano group can act as an electrophile, participating in biochemical reactions that can alter metabolic pathways.

Antimicrobial Properties

Research into similar compounds suggests that this compound may exhibit antimicrobial properties. Compounds containing trifluoromethyl groups have shown significant activity against various bacterial strains due to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes .

Case Studies

- Synthesis and Evaluation : A study synthesized various trifluoromethylated compounds and evaluated their biological activities, noting that those with nitro substitutions showed enhanced potency in inhibiting certain enzymes involved in cancer metabolism .

- Pharmacological Screening : In pharmacological screenings, related compounds demonstrated significant inhibition of enzymes such as acetylcholinesterase (AChE), suggesting potential neuroprotective effects .

Data Table: Comparative Biological Activity

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-nitro-4-(trifluoromethyl)phenylacetate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves refluxing intermediates (e.g., substituted phenylacetamides or chloroacetates) with sodium azide or esterification agents in a toluene:water (8:2) system. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1). Purification involves solvent removal under reduced pressure, ice quenching, and crystallization with ethanol for solids or ethyl acetate extraction for liquids . For analogs like ethyl 4-(trifluoromethyl)phenylacetate, recrystallization in ethanol achieves >95% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

- Methodological Answer : Use and NMR to verify the trifluoromethyl group and nitro substituent positions. Mass spectrometry (MS) confirms the molecular ion peak (expected m/z for : ~293). Comparative analysis with analogs (e.g., ethyl 4-(trifluoromethyl)phenylacetate, CAS 721-63-1) can validate spectral patterns .

Q. What are the common impurities during synthesis, and how are they resolved?

- Methodological Answer : Residual solvents (toluene, ethyl acetate) and unreacted intermediates (e.g., sodium azide byproducts) are common. Column chromatography (silica gel, hexane:ethyl acetate gradient) effectively separates impurities. Kjeldahl nitrogen analysis confirms trace nitrile contaminants from intermediates like benzyl cyanide .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the trifluoromethylphenylacetate scaffold?

- Methodological Answer : The nitro group at the 2-position deactivates the aromatic ring, reducing electrophilic substitution but enhancing stability for nucleophilic reactions (e.g., amidation). Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., hydrolysis rates vs. non-nitro analogs) quantify effects .

Q. What strategies resolve contradictions in reported synthetic yields for nitro-substituted phenylacetates?

- Methodological Answer : Divergent yields arise from solvent polarity (toluene vs. DMF), temperature control, and azide handling. A designed experiment (DoE) varying these factors identifies optimal conditions. For example, sodium chloride addition during washing improves ester separation, as noted in ethyl phenylacetate synthesis .

Q. How can this compound serve as an intermediate in designing bioactive molecules (e.g., anticancer agents)?

- Methodological Answer : The nitro and trifluoromethyl groups enhance binding to hydrophobic enzyme pockets. Derivatives like 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]-benzamid show anticancer activity via kinase inhibition. Structure-activity relationship (SAR) studies guide modifications .

Q. What analytical challenges arise in quantifying degradation products under acidic/basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.